Aspirin salicylic acid
Overview
Description
Aspirin, also known as acetylsalicylic acid, is a widely used medication that serves as an analgesic, antipyretic, and anti-inflammatory agent. It is derived from salicylic acid, a compound found in the bark of willow trees. Aspirin is effective in reducing pain, fever, and inflammation, and has been used for the treatment of various conditions such as rheumatoid arthritis, rheumatic fever, and mild infections . Salicylic acid itself has a long history of use in traditional medicine for its pain-relieving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:
Mixing: Salicylic acid is mixed with acetic anhydride in the presence of a few drops of concentrated sulfuric acid.
Heating: The mixture is heated in a water bath at around 60-80°C for about 15-20 minutes.
Quenching: Water is added to the reaction mixture to quench the excess acetic anhydride, leading to the precipitation of aspirin.
Filtration: The solid aspirin is separated from the reaction mixture by vacuum filtration .
Industrial Production Methods: In industrial settings, the synthesis of aspirin follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Aspirin and salicylic acid undergo various chemical reactions, including:
Esterification: Salicylic acid reacts with acetic anhydride to form aspirin.
Hydrolysis: Aspirin can hydrolyze back to salicylic acid and acetic acid in the presence of water.
Oxidation: Salicylic acid can be oxidized to form various products, including catechol and quinones.
Substitution: The hydroxyl group in salicylic acid can undergo substitution reactions with different reagents .
Common Reagents and Conditions:
Acetic Anhydride: Used in the esterification of salicylic acid to form aspirin.
Sulfuric Acid: Acts as a catalyst in the esterification reaction.
Water: Used to quench the reaction and precipitate aspirin.
Iron(III) Chloride: Used to test for the presence of phenolic groups in salicylic acid .
Major Products:
Aspirin: The primary product of the esterification reaction.
Acetic Acid: A by-product of the esterification reaction.
Salicylic Acid: The starting material and a potential product of hydrolysis .
Scientific Research Applications
Aspirin and salicylic acid have a wide range of applications in scientific research:
Chemistry: Used as a model compound in organic synthesis and analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Widely used for its analgesic, antipyretic, and anti-inflammatory properties. .
Industry: Employed in the production of various pharmaceuticals and as a preservative in food and cosmetics
Mechanism of Action
Aspirin exerts its effects by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Aspirin’s antiplatelet effect is due to its ability to inhibit thromboxane A2, a molecule that promotes platelet aggregation .
Molecular Targets and Pathways:
Cyclooxygenase (COX): The primary target of aspirin, leading to reduced prostaglandin and thromboxane synthesis.
NF-κB Pathway: Aspirin modulates this pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Aspirin belongs to the family of salicylates, which includes several similar compounds:
Salicylic Acid: The precursor to aspirin, used in topical treatments for acne and as a food preservative.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.
Diflunisal: A non-acetylated salicylate with anti-inflammatory properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis
Uniqueness of Aspirin: Aspirin’s unique feature is its irreversible inhibition of the COX enzyme, which distinguishes it from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors. This property makes aspirin particularly effective as an antiplatelet agent .
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C7H6O3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H,11,12);1-4,8H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFTZJLQGKXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73836-71-2 | |
Details | Compound: Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |
Record name | Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73836-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80994953 | |
Record name | 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73836-71-2 | |
Record name | Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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